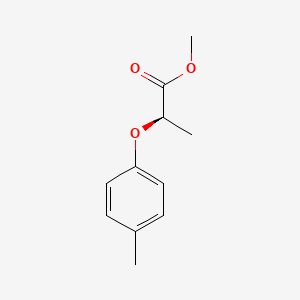
(R)-Methyl 2-(p-Tolyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Methyl 2-(p-Tolyloxy)propanoate is an organic compound that belongs to the class of phenoxypropanoic acid esters. This compound is characterized by the presence of a methyl ester group attached to the propanoic acid moiety, which is further substituted with a 4-methylphenoxy group. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Methyl 2-(p-Tolyloxy)propanoate typically involves the esterification of (2R)-2-(4-methylphenoxy)-propanoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the acid and methanol are continuously fed into the reactor, and the ester product is continuously removed. This method ensures high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-Methyl 2-(p-Tolyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: (2R)-2-(4-methylphenoxy)-propanoic acid.
Reduction: (2R)-2-(4-methylphenoxy)-propanol.
Substitution: Various substituted derivatives of the phenoxy group.
Wissenschaftliche Forschungsanwendungen
(R)-Methyl 2-(p-Tolyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (R)-Methyl 2-(p-Tolyloxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various biological pathways. The phenoxy group may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2RS)-2-Hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid
- Methyl ®-(+)-2-(4-hydroxyphenoxy)propionate
Uniqueness
(R)-Methyl 2-(p-Tolyloxy)propanoate is unique due to its specific stereochemistry and the presence of the 4-methylphenoxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
methyl (2R)-2-(4-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H14O3/c1-8-4-6-10(7-5-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3/t9-/m1/s1 |
InChI-Schlüssel |
PPNXNYGZKHPNGV-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)O[C@H](C)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















